4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide
Overview
Description
4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide, also known as EHBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EHBH is a hydrazide derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide is not fully understood. However, it has been proposed that 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has also been found to inhibit the expression of genes that are involved in the regulation of inflammation and cancer cell growth.
Advantages and Limitations for Lab Experiments
4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has also been found to be stable under a wide range of experimental conditions. However, there are also some limitations associated with the use of 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide in lab experiments. 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has been found to be toxic to some cell lines at high concentrations.
Future Directions
There are a number of future directions for research on 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide. One area of research that is currently being explored is the development of new 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide derivatives with improved anti-inflammatory and anti-cancer properties. Researchers are also investigating the use of 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide in combination with other drugs to enhance its therapeutic effects. In addition, there is ongoing research on the mechanism of action of 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide and its potential applications in other fields of scientific research.
Scientific Research Applications
4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide is in the field of medicine. 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide has also been found to possess anti-bacterial and anti-fungal properties.
properties
IUPAC Name |
4-ethyl-N'-(4-heptylbenzoyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-5-6-7-8-9-19-12-16-21(17-13-19)23(27)25-24-22(26)20-14-10-18(4-2)11-15-20/h10-17H,3-9H2,1-2H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWSWVVCZAVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N'-[(4-heptylphenyl)carbonyl]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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